N,N'-dicyclopentylbutanediamide
Description
N,N'-Dicyclopentylbutanediamide (hypothetical structure: C₁₈H₃₀N₂O₂) is a diamide derivative featuring a butanediamide backbone (four-carbon chain with two amide groups) substituted with cyclopentyl groups at both terminal nitrogen atoms. Cyclopentyl substituents introduce steric bulk and hydrophobicity, which may influence solubility, thermal stability, and reactivity compared to linear alkyl or aromatic analogs .
Properties
IUPAC Name |
N,N'-dicyclopentylbutanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c17-13(15-11-5-1-2-6-11)9-10-14(18)16-12-7-3-4-8-12/h11-12H,1-10H2,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLLCLWFHINPEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCC(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-dicyclopentylbutanediamide can be synthesized through the reaction of butanediamine with cyclopentanecarboxylic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of N,N’-dicyclopentylbutanediamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N,N’-dicyclopentylbutanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The amide groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-dicyclopentylbutanediamide oxides, while reduction can produce N,N’-dicyclopentylbutanediamine.
Scientific Research Applications
N,N’-dicyclopentylbutanediamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which N,N’-dicyclopentylbutanediamide exerts its effects involves interactions with specific molecular targets. The amide groups can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the compound can participate in various chemical reactions, altering the properties of the molecules it interacts with.
Comparison with Similar Compounds
Structural and Functional Insights
- Substituent Effects: Cyclopentyl vs. Linear Alkyl (Butyl): Cyclopentyl groups impose greater steric hindrance and reduced conformational flexibility compared to linear butyl chains (as in N,N,N',N'-tetrabutylpentanediamide) . This may lower solubility in polar solvents but enhance thermal stability. Aromatic vs. Electron-Withdrawing Groups: Acetyl substituents (e.g., N,N'-diacetyl-1,4-phenylenediamine ) enhance amide resonance stabilization, reducing nucleophilicity compared to alkyl-substituted analogs.
Solubility and Reactivity :
- Linear alkyl-substituted diamides (e.g., tetrabutylpentanediamide ) exhibit higher solubility in organic solvents like dichloromethane or toluene due to hydrophobic interactions.
- Cyclopentyl or aromatic substituents likely reduce aqueous solubility, as seen in N-(2,4-dimethylphenyl)-N'-methylbutanediamide .
- Applications: Chemical Profiling: Tetrabutylpentanediamide is utilized in deep chemical profiling services due to its predictable interactions in nonpolar matrices . Coordination Chemistry: Dibenzyl-substituted diamides (e.g., ) serve as ligands in metal-organic frameworks (MOFs) owing to their steric and electronic tunability. Safety Considerations: Carbodiimide derivatives (e.g., N,N'-di-tert-butylcarbodiimide ) require stringent handling due to reactivity, suggesting similar precautions for uncharacterized diamides.
Research Findings and Data Gaps
While direct data on this compound are absent, extrapolation from analogs suggests:
- Thermal Stability : Cyclic aliphatic substituents may enhance thermal stability compared to linear alkyl analogs, as seen in polyamide polymers .
- Catalytic Potential: Steric bulk from cyclopentyl groups could hinder unwanted side reactions in organocatalysis, akin to tert-butylphenyl-substituted diamides .
- Synthetic Challenges : Bulky substituents may complicate synthesis, necessitating high-temperature amidation or coupling reagents like carbodiimides .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
